2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The presence of an amino group at position 2, a cyano group at position 3, and a pyridin-4-yl substituent at position 4 distinguishes it structurally.
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-4-pyridin-4-yl-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-8-6-11-13(15(20)19-8)12(9-2-4-18-5-3-9)10(7-16)14(17)21-11/h2-6,12H,17H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTOIHAYBGDMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=NC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural analogs vary in substituents on the pyridine ring, aromatic substituents at position 4, and modifications to the pyran core. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations
Substituent Effects on Bioactivity :
- The pyridin-4-yl group in the target compound may facilitate π-π stacking interactions with aromatic residues in enzyme active sites, a feature absent in analogs with aliphatic or methoxy-substituted aryl groups .
- The 4-hydroxyphenyl analog () exhibits improved aqueous solubility (logS = -3.1) compared to the target compound (logS = -4.2), critical for drug formulation .
Core Modifications: Replacement of the pyridine ring with a pyrimidine (e.g., pyrano[2,3-d]pyrimidine in ) introduces additional hydrogen-bonding sites, enhancing binding affinity to DNA or proteins .
Synthetic Accessibility: The target compound’s synthesis likely follows a multicomponent reaction pathway involving malononitrile and pyridine derivatives, similar to methods described for pyrano[2,3-d]pyrimidines (). However, yields are lower (~30–40%) compared to analogs with simpler substituents (e.g., 4-chlorophenyl derivatives, 55–60% yield) due to steric hindrance from the pyridin-4-yl group .
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